5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile
Overview
Description
5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile is a versatile organic compound characterized by the presence of an amino group, a bromo group, a trifluoromethyl group, and a nitrile group on a benzene ring. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Nucleophilic Substitution: The compound can be synthesized through halogenation of 2-bromo-3-(trifluoromethyl)benzonitrile followed by nucleophilic substitution to introduce the amino group.
Sandmeyer Reaction: This involves diazotization of an aniline derivative followed by reaction with bromine and trifluoromethylating agents.
Transition Metal Catalysis: Methods such as palladium-catalyzed cross-coupling reactions can be employed to introduce the trifluoromethyl group and bromo group sequentially.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions, often using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize environmental impact.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Using nucleophiles such as sodium cyanide or potassium iodide under appropriate conditions.
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the amino group.
Primary Amines: Resulting from the reduction of the nitrile group.
Substituted Benzenes: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of bioactive molecules with potential biological activities. Medicine: It is explored for its potential use in drug discovery, particularly in the development of new therapeutic agents. Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in drug discovery, it may interact with specific enzymes or receptors to modulate biological processes. The exact mechanism can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
5-Amino-2-bromobenzotrifluoride: Similar structure but lacks the nitrile group.
2-Bromo-3-(trifluoromethyl)benzonitrile: Similar but lacks the amino group.
3-(Trifluoromethyl)benzonitrile: Similar but lacks both the bromo and amino groups.
Uniqueness: The presence of both the amino and nitrile groups in 5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile provides unique reactivity and potential for diverse applications compared to its similar compounds.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique combination of functional groups allows for a wide range of chemical transformations and applications, making it an important compound in research and development.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
5-amino-2-bromo-3-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-4(3-13)1-5(14)2-6(7)8(10,11)12/h1-2H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMXDMYNVXEVOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.